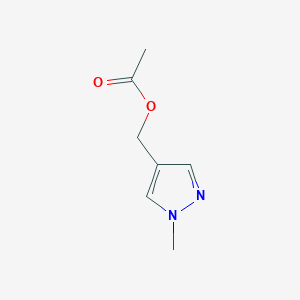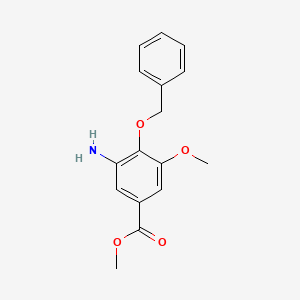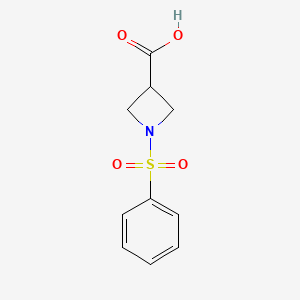
(4-Methoxyphenyl)(phenyl)methylamin
Übersicht
Beschreibung
“(4-Methoxyphenyl)(phenyl)methylamine” is a unique chemical compound with the empirical formula C14H15NO and a molecular weight of 213.28 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)(phenyl)methylamine” is represented by the SMILES stringCOc1ccc(cc1)C(N)c2ccccc2 . This indicates that the compound contains a methoxyphenyl group, a phenyl group, and a methylamine group.
Wissenschaftliche Forschungsanwendungen
Synthese von Azofarbstoffen
(4-Methoxyphenyl)(phenyl)methylamin: ist ein wertvoller Ausgangsstoff für die Synthese von Azofarbstoffen. Azofarbstoffe zeichnen sich durch ihre leuchtenden Farben aus und werden in der Textilindustrie weit verbreitet eingesetzt. Die Fähigkeit der Verbindung, einen elektronenreichen aromatischen Ring zu spenden, macht sie zu einem geeigneten Kandidaten für Kupplungsreaktionen, die die Azo-Bindung bilden, die das Chromophor des Farbstoffs darstellt .
Pharmazeutische Zwischenprodukte
Sekundäre Amine wie This compound sind wichtige Zwischenprodukte bei der Synthese verschiedener Pharmazeutika. Sie sind besonders wichtig bei der Herstellung von Antidepressiva wie Clomipramin und Desipramin sowie Opiatanalgetika wie Codein und Morphin .
Pflanzenschutzmittel
Die Strukturmerkmale der Verbindung machen sie zu einem Vorläufer bei der Synthese von Pflanzenschutzmitteln. Ihre Phenylgruppen können funktionalisiert werden, um Verbindungen zu erzeugen, die pestizide oder herbizide Eigenschaften aufweisen, was zur Entwicklung neuer landwirtschaftlicher Produkte beiträgt .
Katalysatoren und Liganden
Im Bereich der Katalyse kann This compound zur Synthese von Liganden für Übergangsmetallkatalysatoren verwendet werden. Diese Katalysatoren sind entscheidend für verschiedene chemische Reaktionen, einschließlich derer, die in der Feinchemie- und Pharmazeutikasynthese eingesetzt werden .
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere beim Aufbau komplexer Moleküle. Ihre Amingruppe kann verschiedene Reaktionen wie Alkylierung, Acylierung und Kondensation eingehen, um neue Bindungen und molekulare Gerüste zu bilden .
Materialwissenschaften
In den Materialwissenschaften kann This compound zur Modifizierung der Eigenschaften von Polymeren und Harzen verwendet werden. Durch die Einarbeitung dieser Verbindung in Polymerketten können Forscher die thermischen, mechanischen und optischen Eigenschaften von Materialien verändern .
Safety and Hazards
Wirkmechanismus
Target of Action
Related compounds have been studied for their interaction with proteins such as epidermal growth factor receptor (egfr) and vascular endothelial growth factor receptor 2 (vegfr-2) . These receptors play crucial roles in cellular processes such as cell growth, proliferation, and angiogenesis.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the activation of target proteins, thereby modulating the signaling pathways they are involved in.
Biochemical Pathways
Related compounds have been shown to affect pathways involving egfr and vegfr-2 . These pathways are critical for various cellular processes, including cell growth, proliferation, and angiogenesis.
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties using structural bioinformatics methods, including molecular docking, molecular dynamic simulation, and drug-likeness models . These studies can provide insights into the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
Based on the actions of similar compounds, it can be inferred that the compound may have potential inhibitory effects on the activation of target proteins, leading to modulation of the associated cellular processes .
Biochemische Analyse
Biochemical Properties
(4-Methoxyphenyl)(phenyl)methylamine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, (4-Methoxyphenyl)(phenyl)methylamine may interact with other proteins and receptors, influencing various biochemical pathways.
Molecular Mechanism
At the molecular level, (4-Methoxyphenyl)(phenyl)methylamine exerts its effects through binding interactions with biomolecules. Its inhibition of acetylcholinesterase involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and prolonged cholinergic signaling. Additionally, (4-Methoxyphenyl)(phenyl)methylamine may interact with other enzymes and receptors, modulating their activity and influencing various molecular pathways.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHDWNETPLWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5267-46-9 | |
| Record name | (4-methoxyphenyl)(phenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)
![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)


![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)


![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)